methyl 3-amino-2-[(1H-imidazol-5-yl)methyl]propanoate dihydrochloride
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Overview
Description
methyl 3-amino-2-[(1H-imidazol-5-yl)methyl]propanoate dihydrochloride is a chemical compound that features an imidazole ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-[(1H-imidazol-5-yl)methyl]propanoate dihydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aminomethyl group: This step often involves the use of reagents such as formaldehyde and ammonia or amines.
Esterification: The carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions may target the imidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity.
Receptor Binding: It may bind to specific receptors in biological systems, affecting cellular processes.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(1H-imidazol-5-yl)methyl]propanoate dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds or coordinate with metal ions, affecting the activity of these targets. The aminomethyl group may also participate in electrostatic interactions or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic ring with nitrogen atoms.
Methylimidazole: A methylated derivative of imidazole.
Uniqueness
methyl 3-amino-2-[(1H-imidazol-5-yl)methyl]propanoate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)6(3-9)2-7-4-10-5-11-7;;/h4-6H,2-3,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLMDDHHKUUERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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